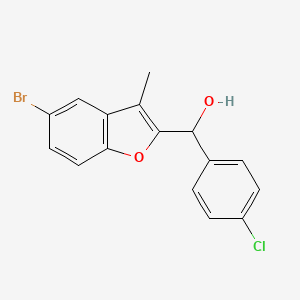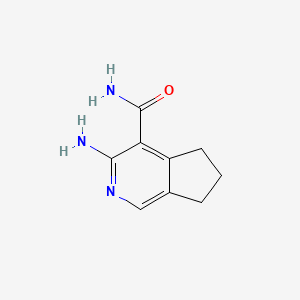
Eas7Q7M4PZ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eas7Q7M4PZ is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in various chemical reactions, making it a valuable subject of study in fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eas7Q7M4PZ involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. Common synthetic routes include:
Substitution Reactions: These reactions involve the replacement of one functional group in the precursor compound with another, often using reagents such as halogens or alkyl groups.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, often employing reagents such as hydrogen peroxide or sodium borohydride.
Cyclization Reactions: These reactions involve the formation of ring structures within the molecule, often using catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound in large quantities while maintaining high purity and consistency. Key steps in the industrial production process include:
Raw Material Preparation: Ensuring the availability of high-quality precursor compounds.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification and Isolation: Using techniques such as chromatography and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Eas7Q7M4PZ undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert this compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
科学的研究の応用
Eas7Q7M4PZ has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of Eas7Q7M4PZ involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: this compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: The compound can bind to cellular receptors, triggering signaling pathways that lead to physiological responses.
特性
CAS番号 |
2305917-60-4 |
|---|---|
分子式 |
C20H27N3O5 |
分子量 |
389.4 g/mol |
IUPAC名 |
4-[4-[(5S)-5-[[(2-methyl-4-oxopentan-2-yl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one |
InChI |
InChI=1S/C20H27N3O5/c1-14(24)10-20(2,3)21-11-17-12-23(19(26)28-17)16-6-4-15(5-7-16)22-8-9-27-13-18(22)25/h4-7,17,21H,8-13H2,1-3H3/t17-/m0/s1 |
InChIキー |
KOVBACRZSNHHBV-KRWDZBQOSA-N |
異性体SMILES |
CC(=O)CC(C)(C)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
正規SMILES |
CC(=O)CC(C)(C)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


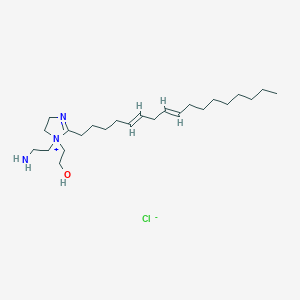


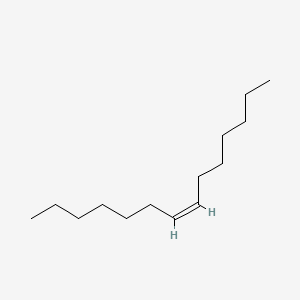
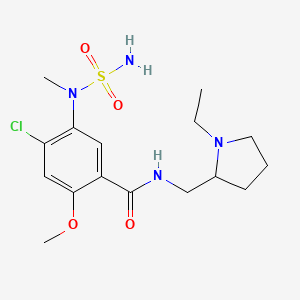
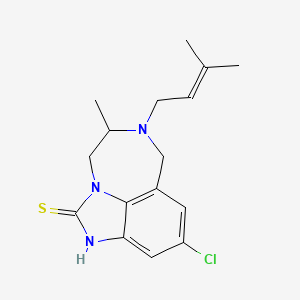
![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)

